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Compound of Interest

Compound Name: 6-Chloro-2-methylquinolin-8-ol

Cat. No.: B14348761

Get Quote

Technical Monograph: 6-Chloro-8-
Hydroxyquinaldine
Synthesis, Physicochemical Profiling, and Analytical
Characterization
Identity and Physicochemical Properties[1][2][3][4]
[5][6][7][8]
The molecule combines the metal-chelating scaffold of 8-hydroxyquinoline with a methyl group

at the C2 position (quinaldine) and a chlorine atom at the C6 position.[1] This specific

substitution pattern alters the steric environment and electronic density compared to the more

common C5 and C7 halogenated analogs.[1]
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Parameter Detail

Common Name 6-Chloro-8-hydroxyquinaldine

IUPAC Name 6-Chloro-2-methylquinolin-8-ol

CAS Number

90799-55-6 (Isomer Specific) / Note: Often

referenced in context of CAS 72-80-0

(Chlorquinaldol) mixtures.[1][2]

Molecular Formula C₁₀H₈ClNO

Molecular Weight 193.63 g/mol

SMILES CC1=NC2=C(C=C(Cl)C=C2O)C=C1

InChI Key
(Predicted) OXYLZLXVZOYJOD-

UHFFFAOYSA-N

Physicochemical Data (Experimental & Predicted)[1][2]
[3][5]
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Property Value Context/Implication

LogP (Octanol/Water) ~2.8 - 3.1

Higher lipophilicity than 8-

hydroxyquinoline due to Cl/Me

substitution; suggests good

membrane permeability.[1]

pKa (OH group) ~9.2

The C6-Cl exerts an electron-

withdrawing effect (inductive),

slightly lowering pKa compared

to unsubstituted quinaldine

(pKa ~9.9).[1]

pKa (Quinoline N) ~4.1

Steric hindrance from the C2-

Methyl group and electronic

effects of C6-Cl reduce basicity

compared to 8-

hydroxyquinoline.[1]

Melting Point 145–148 °C

Distinct from Chlorquinaldol

(112–114 °C) and 5-chloro-8-

hydroxyquinaldine (72–74 °C).

[1]

Solubility Low (Water)
Soluble in ethanol, chloroform,

and dilute mineral acids.

Synthesis and Manufacturing Logic
Causality in Synthetic Design
Producing the 6-chloro isomer requires a specific strategy because direct electrophilic

halogenation of 8-hydroxyquinaldine preferentially targets the C5 and C7 positions (ortho/para

to the hydroxyl group).[1] To achieve regioselectivity at C6, one must construct the pyridine ring

after establishing the halogen on the benzene ring.[1]

Protocol: The Modified Doebner-Miller Synthesis
This route ensures the chlorine is locked at the C6 position by using a pre-halogenated

precursor.[1]
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Reagents:

Precursor: 2-Amino-5-chlorophenol (CAS 28443-50-7)[1]

Carbon Source: Crotonaldehyde (or Paraldehyde/Acetaldehyde mix)[1]

Acid Catalyst: Conc. Hydrochloric Acid (HCl)[1]

Oxidant (Optional): p-Chloronitrobenzene (to drive dehydrogenation)

Step-by-Step Methodology:

Acidification: Dissolve 2-Amino-5-chlorophenol in 6M HCl. The amine is protonated to

increase solubility.[1]

Condensation: Add Crotonaldehyde dropwise at 95°C.

Mechanism:[3] The aniline nitrogen attacks the aldehyde carbonyl, followed by cyclization.

[1] The methyl group of crotonaldehyde ends up at the C2 position of the resulting

quinoline.[1]

Reflux: Maintain reflux for 4–6 hours. The harsh acidic environment promotes the

Skraup/Doebner-Miller cyclization and subsequent dehydration.[1]

Neutralization: Cool the mixture and neutralize with Sodium Acetate or Ammonium Hydroxide

to pH 6–7.

Precipitation: The 6-chloro-8-hydroxyquinaldine precipitates as a crude solid.[1][4]

Purification: Recrystallize from Ethanol/Water (70:30).

Visualization: Regioselective Synthesis Pathways
The following diagram contrasts the direct chlorination (yielding impurities) vs. the targeted

ring-closure synthesis.[1]
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Figure 1: Comparison of synthetic routes. Direct chlorination fails to yield the 6-chloro isomer

efficiently, necessitating the Doebner-Miller ring-closure method.[1]

Analytical Profiling & Impurity Detection[1]
In drug development (specifically for Chlorquinaldol), the 6-chloro isomer is considered a

process-related impurity.[1] Differentiating it from the 5-chloro and 5,7-dichloro analogs is

critical.[1]

HPLC Method (Reverse Phase)[1]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.[1]

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 254 nm (aromatic ring) and 310 nm (phenolic shift).[1]

Elution Order (Typical):

8-Hydroxyquinaldine (Most polar)[1]

5-Chloro-8-hydroxyquinaldine[1][5][6]

6-Chloro-8-hydroxyquinaldine (Slightly more lipophilic than 5-Cl)[1]
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5,7-Dichloro-8-hydroxyquinaldine (Most lipophilic)[1]

Mass Spectrometry (LC-MS/MS)[1]
Ionization: ESI Positive Mode.

Parent Ion: [M+H]⁺ = 194.0 m/z.[1]

Isotope Pattern: Distinctive 3:1 ratio for ³⁵Cl/³⁷Cl (peaks at 194 and 196).[1]

Fragmentation:

Loss of CO (28 Da) from the phenol ring.[1]

Loss of HCl (36 Da) is less common in soft ionization but visible in EI.[1]

Biological Relevance & Applications[1][11]
Metal Chelation (Metallopharmacology)
Like its parent 8-hydroxyquinoline, the 6-chloro derivative acts as a bidentate ligand (N, O

donor).[1]

Mechanism: The phenolic oxygen deprotonates, and the pyridine nitrogen donates a lone

pair, forming stable 5-membered chelate rings with divalent metals (ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

,

,

).

Effect of C6-Chlorine: The electron-withdrawing chlorine at C6 lowers the basicity of the

nitrogen, potentially altering the stability constant (ngcontent-ng-c1989010908="" _nghost-

ng-c3017681703="" class="inline ng-star-inserted">

) of the complex compared to the non-chlorinated ligand. This "tuning" allows researchers to
modulate the release rate of metals in biological systems.[1]
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Antimicrobial Activity (SAR)
In Structure-Activity Relationship (SAR) studies:

Potency: Generally, 5,7-dihalo derivatives (Chlorquinaldol) exhibit superior antifungal activity

compared to mono-halo derivatives.[1]

Role of 6-Chloro: Often tested as a negative control or to verify that halogenation at the 5/7

positions (ortho to OH) is essential for maximal potency.[1] The 6-chloro position is sterically

removed from the chelation site, affecting lipophilicity more than electronic binding at the

metal center.[1]

Biological Pathway Interaction (Hypothetical)

6-Chloro-8-hydroxyquinaldine

Lipophilic Metal Complex
(1:2 Stoichiometry)

Chelation (+ Metal)

Metal Ion (Cu2+ / Zn2+)

Bacterial Cell Wall

Passive Diffusion

Intracellular Accumulation

Inhibition of Metalloenzymes
(DNA Replication Block)

Dissociation / Redox Cycling

Click to download full resolution via product page
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Figure 2: Mechanism of Action.[1] The lipophilic nature of the chlorinated complex facilitates

transport across microbial membranes, leading to intracellular metalloenzyme inhibition.[1]

Safety and Handling (SDS Summary)
While specific toxicological data for the 6-chloro isomer is sparse compared to Chlorquinaldol, it

should be handled with the standard precautions for halogenated quinolines.[1]

GHS Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

Skin/Eye Irritation: Category 2 (Causes irritation).[1][7]

Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life) – Common for copper-

chelating biocides.[1]

Handling: Avoid contact with metals during synthesis (use glass-lined reactors) to prevent

premature chelation and discoloration.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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